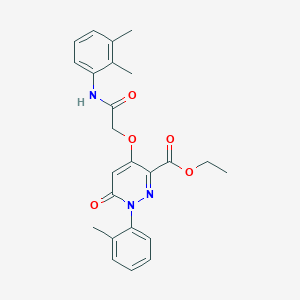

![molecular formula C22H25N5O5 B2833293 ethyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 896301-32-9](/img/structure/B2833293.png)

ethyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Green Chemistry in Cosmetic Ingredient Synthesis

The compound under investigation is related to the field of Green Chemistry, specifically in the synthesis of aromatic esters such as 3-methylbutyl 4-methoxycinnamate and 2-ethylhexyl 4-methoxycinnamate. These esters are prominent as ultraviolet B sunscreen filters, UV absorbers, and have antimicrobial properties. The synthesis methods include solid-liquid solvent-free phase transfer catalysis (PTC) and acidic catalysis in dry media, highlighting a significant improvement over classical procedures. This approach not only simplifies the synthesis process but also aligns with the principles of Green Chemistry by reducing solvent use and enhancing the reaction efficiency under microwave activation or conventional heating (Villa et al., 2005).

Antioxidant Activity and Catalytic Applications

Another area of research pertains to the synthesis and characterization of compounds with potential antioxidant activities. For instance, Schiff bases and their metal complexes have been synthesized and evaluated for their antioxidant properties. These complexes, particularly the Ru(II) complex, have demonstrated potent antioxidant activities and have been used as catalysts for the transfer hydrogenation of ketones. This indicates the compound's relevance in catalysis and its potential as an antioxidant agent (Turan & Buldurun, 2018).

Synthesis of Bioactive Compounds

Furthermore, the synthesis of bioactive compounds, such as isopropanol derivatives with β-adrenergic blocking activity, showcases another application. These derivatives are synthesized through reactions involving p-methoxyphenol or ethyl p-hydroxybenzoate, indicating the broad applicability of the compound in synthesizing agents with potential therapeutic benefits (Shu-hua, 2004).

Antimicrobial Activity

Research also delves into the synthesis and in vitro antimicrobial activities of derivatives, highlighting the compound's role in developing new antimicrobial agents. The study on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, for instance, emphasizes the potential of such compounds in addressing resistant bacterial strains through novel synthetic pathways (Sharma, Sharma, & Rane, 2004).

Future Directions

The future directions for research on “ethyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for potential applications in various fields .

properties

IUPAC Name |

ethyl 3-[6-[(4-methoxyphenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O5/c1-5-32-17(28)10-11-25-20(29)18-19(24(3)22(25)30)23-21-26(14(2)12-27(18)21)13-15-6-8-16(31-4)9-7-15/h6-9,12H,5,10-11,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURWGUZOZKVKTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C(=O)C2=C(N=C3N2C=C(N3CC4=CC=C(C=C4)OC)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

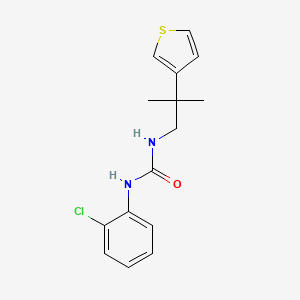

![1-(2-Chloro-4-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2833210.png)

![2-(2,4-dioxo-1-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/no-structure.png)

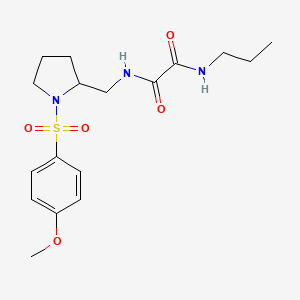

![6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2833219.png)

![ethyl 4-[[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2833222.png)

![[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] (1E)-N-(4-methoxyanilino)-2-(4-nitrophenyl)-2-oxoethanimidothioate](/img/structure/B2833230.png)